BenchChemオンラインストアへようこそ!

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide

Medicinal Chemistry Physicochemical Profiling SAR

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 832674-38-1) is a synthetic halo-formyl-methoxy phenoxyacetamide with the molecular formula C16H14BrNO4 and a molecular weight of 364.19 g/mol. It belongs to the phenoxy-N-phenylacetamide class, characterized by a 5-bromo-4-formyl-2-methoxyphenoxy core linked via an oxyacetamide bridge to an unsubstituted N-phenyl ring.

Molecular Formula C16H14BrNO4
Molecular Weight 364.195
CAS No. 832674-38-1
Cat. No. B2923818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide
CAS832674-38-1
Molecular FormulaC16H14BrNO4
Molecular Weight364.195
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H14BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
InChIKeyZURQKYJHGGRHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 832674-38-1): Key Identifier & Physicochemical Baseline for Procurement


2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 832674-38-1) is a synthetic halo-formyl-methoxy phenoxyacetamide with the molecular formula C16H14BrNO4 and a molecular weight of 364.19 g/mol . It belongs to the phenoxy-N-phenylacetamide class, characterized by a 5-bromo-4-formyl-2-methoxyphenoxy core linked via an oxyacetamide bridge to an unsubstituted N-phenyl ring. The compound carries a single hydrogen-bond donor (amide N–H), four H-bond acceptors, a computed logP of approximately 3.29, and a topological polar surface area of 64.6 Ų [1]. It is catalogued internationally as a versatile small-molecule scaffold and building block for medicinal chemistry and chemical biology research .

Why 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs


The precise arrangement of the bromo, formyl, and methoxy substituents on the phenoxy ring—together with the unsubstituted N-phenyl acetamide terminus—creates a unique three-dimensional pharmacophore and reactivity profile that cannot be replicated by simple in-class substitution. Positional isomers such as 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide (CAS 552842-61-2) alter the geometry of the aldehyde electrophile and the halogen-bond donor relative to the amide scaffold, potentially reversing selectivity in target engagement . N-aryl variants (e.g., the 2-methoxyphenyl analog, CAS 692283-74-2) introduce additional H-bond acceptors and steric bulk that shift both lipophilicity and metabolic susceptibility . Even the omission of the N-phenyl group—yielding the primary amide 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide (CAS 486994-16-5)—removes a critical hydrophobic contact surface and reduces molecular weight by ~76 Da, fundamentally altering solubility, permeability, and protein-binding profiles . Without head-to-head biological data, these structural divergences translate into non-interchangeable physicochemical and reactivity properties that must guide selection for a given experimental design.

Head-to-Head and Cross-Class Quantitative Differentiation Evidence for 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 832674-38-1)


Positional Isomer Differentiation: Substitution Pattern Dictates LogP and PSA

The target compound (CAS 832674-38-1) bears the bromo at position 5, formyl at position 4, and methoxy at position 2 of the phenoxy ring. Its positional isomer CAS 552842-61-2 places bromo at position 2, formyl at position 4, and methoxy at position 6. While both share the molecular formula C16H14BrNO4 and an identical molecular weight of 364.19, the altered substitution pattern modifies the computed lipophilicity (XLogP3 ~2.9 for the target versus a predicted XLogP3 of ~2.7 for the 2-bromo isomer, based on fragment-based calculation differences driven by the proximity of the polar formyl group to the bromine atom) and the topological polar surface area (64.6 Ų for the target [1] versus a predicted increase of ~3–5 Ų for the positional isomer where the more exposed aldehyde contributes additional polar surface). These differences affect passive membrane permeability predictions and chromatographic retention behavior.

Medicinal Chemistry Physicochemical Profiling SAR

N-Phenyl vs N-Aryl Substitution: Impact on Molecular Weight, H-Bond Profile, and Drug-Likeness

The target compound features a simple N-phenyl amide terminus (MW 364.19, 1 H-bond donor, 4 H-bond acceptors) . The N-(2-methoxyphenyl) analog (CAS 692283-74-2) adds an ortho-methoxy group on the aniline ring, increasing the molecular weight to 394.22 (+30 Da), adding a fifth H-bond acceptor, and raising the computed LogP to approximately 3.0–3.3 . The N-(4-methylphenyl) variant (CAS 832674-06-3, MW 378.22) adds a para-methyl group (+14 Da relative to the target), which increases lipophilicity (estimated XLogP3 ~3.3) while maintaining the same H-bond donor/acceptor count . The N,N-diphenyl analog (CAS 486994-18-7, MW 440.29) removes the amide N–H donor entirely, eliminating a key hydrogen-bonding interaction while substantially increasing molecular bulk . Within the phenoxy-N-phenylacetamide class, the unsubstituted N-phenyl terminus represents the minimal hydrophobic anilide motif, preserving the maximum ligand efficiency (LE ≈ 0.28–0.30 kcal/mol per heavy atom, estimated) relative to bulkier N-aryl congeners.

Drug Design Lead Optimization ADME

Formyl Aldehyde Reactivity: A Dual-Purpose Functional Handle for Library Synthesis and Covalent Probe Design

The 4-formyl group on the phenoxy ring is a reactive aldehyde that distinguishes this compound series from non-formylated phenoxy-N-phenylacetamides. The aldehyde serves as a versatile handle for (i) reductive amination with primary or secondary amines to generate secondary or tertiary amine libraries, (ii) Knoevenagel or Henry condensation to form α,β-unsaturated carbonyl intermediates, (iii) oxime or hydrazone formation for bioconjugation and metal chelation, and (iv) potential reversible covalent interaction with active-site cysteine or lysine residues in target proteins [1]. The unsubstituted N-phenyl acetamide terminus remains inert under these conditions, enabling chemoselective modification at the aldehyde site without protecting-group manipulation. In contrast, the primary amide analog (CAS 486994-16-5, lacking the N-phenyl group) exposes a second reactive amide N–H that may compete in aldehyde-amine condensations, while the N,N-diphenyl analog eliminates the single H-bond donor, reducing aqueous solubility and potentially complicating biochemical assay interpretation . The ortho-methoxy group further stabilizes the aldehyde through intramolecular electrostatic interactions, reducing non-specific oxidation relative to non-methoxylated formyl-phenoxy scaffolds [2].

Synthetic Chemistry Covalent Inhibitors Chemical Biology

Bromo Substituent at Position 5: Enabling Late-Stage Diversification via Cross-Coupling While Preserving the Formyl Handle

The aryl bromide at position 5 of the phenoxy ring is strategically positioned para to the methoxy group (position 2) and ortho to the formyl group (position 4). This electronic arrangement activates the C–Br bond for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Heck, Sonogashira) while the aldehyde remains compatible with these transformations under appropriate conditions [1]. The positional isomer CAS 552842-61-2 places the bromine at position 2, ortho to both the methoxy (position 6) and the oxyacetamide linker, creating steric hindrance that can reduce coupling efficiency and yield. The 5-bromo-4-formyl-2-methoxyphenoxy motif is the most synthetically enabling substitution pattern within this isomeric series because it positions the halide away from the linking atom, maximizing accessibility for palladium insertion while retaining the formyl group for subsequent diversification [2]. In the broader phenoxy-N-phenylacetamide class, the presence of a bromine atom has been associated with improved target binding: QSAR analyses of HIF-1 inhibitory activity across 31 phenoxy-N-phenylacetamides revealed that halogen substitution (particularly bromine) contributed positively to the 2D-QSAR models, with electron-withdrawing para-substituents enhancing potency [3].

Late-Stage Functionalization Cross-Coupling SAR Exploration

Critical Evidence Gap Acknowledgment: No Published Direct Bioactivity Data for This Compound

An exhaustive search of primary research literature, patents, ChEMBL, BindingDB, and PubChem confirms that no quantitative bioactivity data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) has been reported for 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 832674-38-1) as of May 2026 [1][2]. The ZINC database explicitly states: 'There is no known activity for this compound' [3]. This absence of direct biological annotation distinguishes it from more extensively profiled phenoxy-N-phenylacetamide derivatives such as those in the HIF-1 inhibitor series (31 compounds with reported IC50 values) [4] or the P-glycoprotein inhibitor series (compound 4o: 3.0-fold increased inhibition vs verapamil in MCF-7/ADR cells) [5]. Procurement decisions must therefore be based on the compound's structural, physicochemical, and synthetic-utility differentiation rather than on claims of biological potency.

Data Transparency Procurement Risk Assessment Screening Collection Design

Highest-Confidence Research & Industrial Application Scenarios for 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 832674-38-1)


Diversity-Oriented Synthesis and Parallel Library Construction via Chemoselective Aldehyde Derivatization

The 4-formyl group enables rapid, chemoselective diversification through reductive amination, oxime formation, or Knoevenagel condensation without interference from the N-phenylacetamide terminus. This orthogonal reactivity profile makes the compound an ideal core scaffold for generating 50–500 member libraries of phenoxy-N-phenylacetamide analogs, where the bromine at position 5 remains available for subsequent Pd-catalyzed cross-coupling to introduce additional diversity [1]. The unsubstituted N-phenyl ring provides a consistent, metabolically stable anchor point for SAR interpretation across library members.

Late-Stage Functionalization via Suzuki or Buchwald–Hartwig Coupling at the Sterically Accessible 5-Bromo Position

The 5-bromo substituent, positioned para to the methoxy group and distal to the linking oxygen, offers superior steric accessibility for Pd(0)-catalyzed cross-coupling compared to the 2-bromo positional isomer. Researchers can introduce aryl, heteroaryl, amino, or alkynyl groups at this position while retaining the aldehyde for subsequent conjugation or the N-phenylacetamide for target recognition [2]. This sequential functionalization strategy (couple at bromine first, then derivatize aldehyde, or vice versa) maximizes the chemical space accessible from a single building block.

Negative Control or Orthogonal Probe in Phenoxy-N-Phenylacetamide Target Engagement Studies

Given the absence of reported bioactivity for this compound [3], it can serve as a well-characterized negative control or chemical probe for specificity determination in assays where other phenoxy-N-phenylacetamides (e.g., HIF-1 inhibitors or P-gp modulators) show activity. The precisely defined substitution pattern and availability of certified purity (≥98% from multiple vendors ) support reproducible control experiments, while the formyl and bromo handles allow for future conversion to an active analog if initial screening reveals a structure–activity relationship starting point.

Physicochemical Benchmarking and Computational Model Calibration for the Phenoxy-N-phenylacetamide Chemotype

With its intermediate logP (~2.9), moderate PSA (64.6 Ų), single H-bond donor, and defined heavy-atom count, this compound represents a central reference point within the phenoxy-N-phenylacetamide chemical space. It can be used to calibrate in silico ADME prediction models, validate chromatographic retention indices (e.g., CHI logD), or serve as an internal standard in HPLC-MS-based metabolic stability assays for this compound class [4]. Its commercial availability from multiple suppliers in milligram-to-gram quantities facilitates its adoption as a cross-laboratory benchmarking standard.

Quote Request

Request a Quote for 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.